Danegaptide, also known as ZP1609, is a synthetic dipeptide analog of the naturally occurring antiarrhythmic peptide (AAP10) found in bovine serum []. It belongs to a class of compounds known as gap junction modulators, specifically targeting connexin 43 (Cx43) [, ]. Danegaptide exhibits enhanced in vivo stability and efficacy compared to its predecessors, AAP10 and rotigaptide []. In scientific research, Danegaptide is primarily investigated for its potential to protect various organs, including the heart, kidneys, and brain, from ischemia-reperfusion injury [, , , , ].
Danegaptide was synthesized by Zealand Pharma in Glostrup, Denmark. It falls under the category of antiarrhythmic agents and is primarily studied for its effects on gap junction intercellular communication. Its chemical structure is defined as (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid .
The synthesis of Danegaptide involves several steps that ensure the formation of the desired peptide structure. The process typically includes:
In a study conducted to evaluate its effects on kidney function, Danegaptide was administered intravenously at a dose of 75 micrograms per kilogram body weight, followed by a continuous infusion at 57 micrograms per kilogram per minute .
Danegaptide's molecular structure consists of a pyrrolidine ring with an attached benzamide group and a carboxylic acid functional group. This configuration allows it to effectively interact with connexin proteins. The specific stereochemistry at positions 2 and 4 contributes to its biological activity, particularly in enhancing gap junctional communication.
The molecular formula for Danegaptide is C₁₃H₁₈N₂O₃, and its molecular weight is approximately 250.3 g/mol .
Danegaptide primarily engages in biochemical reactions that modulate gap junction communication. Its mechanism involves:
These interactions are crucial in mediating cytoprotective effects during ischemic events.
The mechanism of action of Danegaptide revolves around its ability to enhance gap junction intercellular communication via connexin 43. This process involves:
Danegaptide exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical agent.
Danegaptide has several promising applications in medical science:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2